N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C28H23FN4O4S and its molecular weight is 530.57. The purity is usually 95%.
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Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C20H20N3O5S, and it features a unique structure that includes a benzodioxole moiety and an imidazoquinazoline core. The presence of the fluorophenyl and sulfanyl groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exert their effects through multiple pathways:
- Inhibition of Protein Kinases : Studies have shown that related compounds can inhibit glycogen synthase kinase 3 beta (GSK3B), which plays a crucial role in cellular signaling pathways related to metabolism and cell proliferation .
- Regulation of Apoptosis : The compound may influence apoptotic pathways by modulating the activity of proteins involved in cell survival and death .
- Impact on Inflammation : Some derivatives exhibit anti-inflammatory properties by inhibiting specific phospholipases involved in inflammatory responses .
Biological Activity Data
The biological activity of this compound has been investigated across various studies. The following table summarizes key findings:
Study | Biological Activity | IC50 Value | Mechanism |
---|---|---|---|
Study 1 | Inhibition of GSK3B | 0.18 μM | Phosphorylation inhibition |
Study 2 | Anti-inflammatory effects | < 1 mM | Phospholipase inhibition |
Study 3 | Induction of apoptosis | 0.5 μM | Modulation of survival pathways |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Research : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines through the induction of apoptosis and inhibition of cell proliferation.
- Diabetes Management : The compound's ability to modulate glucose homeostasis through GSK3B inhibition suggests potential applications in managing diabetes and related metabolic disorders.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O4S/c29-20-7-3-1-5-18(20)15-38-28-32-21-8-4-2-6-19(21)26-31-22(27(35)33(26)28)10-12-25(34)30-14-17-9-11-23-24(13-17)37-16-36-23/h1-9,11,13,22H,10,12,14-16H2,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUDCPCIUKNUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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